(2-Fluoro-5-(furan-2-yl)phényl)méthanamine

Vue d'ensemble

Description

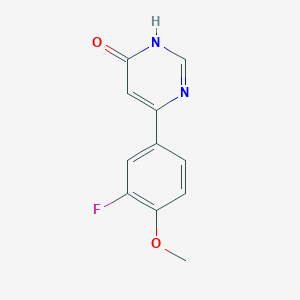

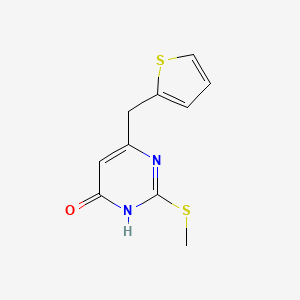

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Fluoro-5-(furan-2-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-5-(furan-2-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antimycobactériens

Acides 5-phényl-furan-2-carboxyliques : , qui sont structurellement liés à la (2-Fluoro-5-(furan-2-yl)phényl)méthanamine, se sont avérés prometteurs en tant que nouvelle classe d'agents antimycobactériens. Ces composés peuvent interférer avec l'homéostasie du fer dans Mycobacterium tuberculosis (Mtb), la bactérie responsable de la tuberculose (TB). Ils inhibent l'enzyme salicylate synthase MbtI, qui est cruciale pour la biosynthèse des sidérophores comme les mycobactines et les carboxymycobactines. Ces sidérophores sont essentiels pour que les bactéries puissent acquérir du fer, un cofacteur vital pour divers processus qui permettent à l'infection de s'établir et de persister dans l'hôte .

Activité antituberculeuse

Les composés à base de furane, y compris les dérivés de la this compound, ont été identifiés comme des inhibiteurs de la salicylate synthase MbtI de Mtb. Cette enzyme est impliquée dans la première étape de la biosynthèse des sidérophores, qui est essentielle pour l'acquisition du fer par la bactérie. L'inhibition de cette voie est une stratégie prometteuse pour le développement de nouveaux médicaments antituberculeux, en particulier face à l'augmentation des infections à TB multirésistantes (MDR) et extrêmement résistantes aux médicaments (XDR) .

Inhibition de l'acquisition du fer

La recherche s'est concentrée sur le développement de composés à base de furane qui ciblent l'acquisition du fer dans les mycobactéries. En inhibant la synthèse des sidérophores, ces composés privent Mtb du fer nécessaire à sa survie et à sa prolifération. Cette approche est particulièrement importante compte tenu du rôle du fer comme cofacteur dans de nombreux processus biologiques, y compris ceux qui contribuent à la pathogénicité de la TB .

Analyse structurale et conception de médicaments

L'analyse structurale des composés à base de furane, y compris les dérivés de la this compound, est cruciale pour la conception de médicaments. Des techniques telles que RMN 1H, RMN 13C, HRMS et SC-XRD sont utilisées pour déterminer la structure moléculaire et les propriétés de ces composés. Ces informations sont essentielles pour comprendre l'interaction de ces molécules avec les cibles biologiques et pour optimiser leur activité pharmacologique .

Activité antivirale

Bien que des données spécifiques sur la this compound ne soient pas disponibles, des dérivés de furane et d'indole apparentés ont montré un potentiel en tant qu'agents antiviraux. Ces composés auraient montré une activité inhibitrice contre divers virus ARN et ADN, ce qui suggère qu'une exploration plus approfondie de la this compound pourrait conduire à de nouveaux médicaments antiviraux .

Activité antibactérienne

Des dérivés de furane ont été conçus et synthétisés pour leur activité antibactérienne contre une gamme de pathogènes, notamment Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Micrococcus luteus, Bacillus subtilis et Candida albicans. Le criblage antibactérien de ces composés fournit des informations sur leur potentiel en tant que nouveaux agents antibactériens .

Mécanisme D'action

Target of Action

The primary target of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Mode of Action

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine interacts with its target, SIRT2, by inhibiting its activity . The compound fits well with the induced hydrophobic pocket of SIRT2, leading to the inhibition of SIRT2 .

Biochemical Pathways

SIRT2 inhibitors have been involved in effective treatment strategies for diseases related to cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Pharmacokinetics

One of the synthesized derivatives of (5-phenylfuran-2-yl)methanamine was found to possess better water solubility (clogp = 163 and cLogS = -363), which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine’s action are likely related to its inhibition of SIRT2. By inhibiting SIRT2, the compound could potentially disrupt the normal functioning of cells, leading to the treatment of diseases related to cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Analyse Biochimique

Biochemical Properties

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, derivatives of (5-phenylfuran-2-yl)methanamine have been identified as potent inhibitors of human sirtuin 2 (SIRT2), an enzyme involved in the regulation of cellular processes such as aging, transcription, and apoptosis . The interaction between (2-Fluoro-5-(furan-2-yl)phenyl)methanamine and SIRT2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream cellular pathways.

Cellular Effects

The effects of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of SIRT2 by (2-Fluoro-5-(furan-2-yl)phenyl)methanamine can lead to altered gene expression profiles and changes in metabolic fluxes within the cell . Additionally, this compound has been shown to affect cell proliferation and apoptosis, making it a potential candidate for therapeutic applications in cancer and neurodegenerative diseases.

Molecular Mechanism

At the molecular level, (2-Fluoro-5-(furan-2-yl)phenyl)methanamine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit SIRT2 is a key aspect of its mechanism of action. By binding to the enzyme’s active site, (2-Fluoro-5-(furan-2-yl)phenyl)methanamine prevents the deacetylation of target proteins, leading to changes in gene expression and cellular function . This inhibition can result in the activation or repression of various signaling pathways, depending on the cellular context.

Temporal Effects in Laboratory Settings

The stability and degradation of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. In vitro and in vivo studies have demonstrated that the effects of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine on cellular function can persist for extended periods, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function without causing significant toxicity . At higher doses, (2-Fluoro-5-(furan-2-yl)phenyl)methanamine can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, (2-Fluoro-5-(furan-2-yl)phenyl)methanamine can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (2-Fluoro-5-(furan-2-yl)phenyl)methanamine may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Propriétés

IUPAC Name |

[2-fluoro-5-(furan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLQPXCVOPBTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B1489745.png)

![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-ol](/img/structure/B1489753.png)

![6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1489757.png)

![N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1489758.png)